![molecular formula C13H14N6 B11860539 1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)
1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylphenylhydrazine with a suitable pyrazole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-(2,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific hydrazinyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core and a hydrazine functional group. Its potential applications span various therapeutic areas, particularly in anticancer and anti-inflammatory research.
Structural Characteristics
The molecular formula of this compound is C13H14N6 with a molecular weight of 254.29 g/mol. The compound's structure is crucial for its biological activity, as it allows for interactions with multiple biological targets.
Property | Details |
---|---|
Molecular Formula | C13H14N6 |
Molecular Weight | 254.29 g/mol |
IUPAC Name | [1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI Key | TVYGYEJCZLQITN-UHFFFAOYSA-N |
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and pyrimidine precursors.
- Introduction of the Dimethylphenyl Group : The dimethylphenyl substituent is introduced via substitution reactions.
- Hydrazinyl Substitution : Final modifications are made to incorporate the hydrazinyl group at the 4-position.
Recent advancements in synthetic methodologies have improved yields and reduced the number of steps required for production, enhancing its viability for further research and application .
Biological Activity
The biological activity of this compound has been extensively studied, particularly its anticancer properties. Key findings include:
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cell lines . The mechanism of action appears to involve interaction with DNA topoisomerase, a common target for anticancer agents.
- Selectivity and Toxicity : Notably, the compound demonstrates high selectivity indices with minimal cytotoxic effects on normal cells. This selectivity is critical for developing effective cancer therapies that minimize harm to healthy tissues .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine family:
-
Case Study on Antiproliferative Activity :
- Objective : Evaluate the antiproliferative activity of newly synthesized derivatives.
- Methodology : MTT assay was used to determine IC50 values against various cancer cell lines.
- Results : Compounds exhibited IC50 values ranging from 22.7 to 40.75 µM against cancer cells, indicating promising anticancer potential .
- Molecular Docking Studies :
Properties
Molecular Formula |
C13H14N6 |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H14N6/c1-8-3-4-11(9(2)5-8)19-13-10(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18) |
InChI Key |
QEJCWFSUEQPUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NN)C |
Origin of Product |
United States |
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